The Boc group prevents these amines from reacting undesirably with other reagents in a multi-step synthesis Once the synthesis is complete, the Boc group can be removed to yield the desired amine product This is a broad application and is used in various fields like drug discovery, materials science, and chemical biology.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.31 g/mol. It is classified as a piperidine derivative and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during
There is no known mechanism of action for Boc-2-methylpiperidine-3-carboxylic acid itself. As a synthetic intermediate, it does not possess inherent biological activity. Its significance lies in its potential to be transformed into more complex molecules that may have specific biological functions.
These reactions make it a versatile intermediate in synthetic organic chemistry .
Several methods exist for synthesizing 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid:
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid serves as an important intermediate in various applications:
Several compounds share structural similarities with 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 88495-54-9 | 1.00 | Enantiomeric form |
Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | 0.97 | Ester derivative |
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.96 | Spirocyclic structure |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | 1015939-24-8 | 0.95 | Hydroxylated variant |
1-Boc-4-Methylpiperidine-4-carboxylic acid | 189321-63-9 | 0.95 | Methyl substitution |
These compounds highlight the uniqueness of 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid through its specific chiral configuration and functional groups, which influence its reactivity and potential applications in medicinal chemistry .